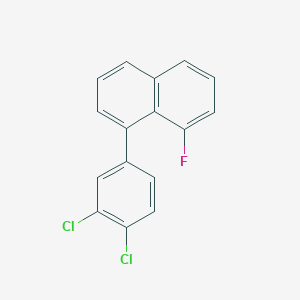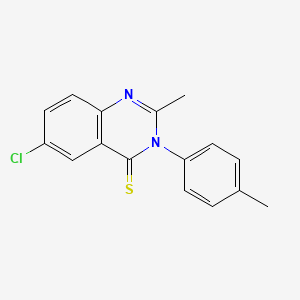
6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, a p-tolyl group at the 3rd position, and a thione group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as catalyst reuse, are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The exact pathways involved depend on the specific biological target being studied.
類似化合物との比較
Similar Compounds
6-chloro-2-methylquinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione: Lacks the chlorine atom, which may influence its reactivity towards nucleophiles.
6-chloro-3-(p-tolyl)quinazoline-4(3H)-thione: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the combination of substituents on the quinazoline ring. The presence of the chlorine atom, methyl group, p-tolyl group, and thione group provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
823195-66-0 |
|---|---|
分子式 |
C16H13ClN2S |
分子量 |
300.8 g/mol |
IUPAC名 |
6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H13ClN2S/c1-10-3-6-13(7-4-10)19-11(2)18-15-8-5-12(17)9-14(15)16(19)20/h3-9H,1-2H3 |
InChIキー |
WUXVJPXBFHUHKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=S)C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


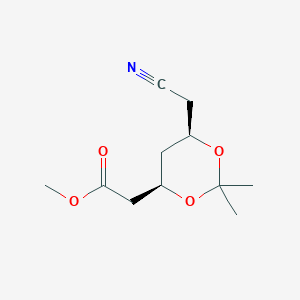
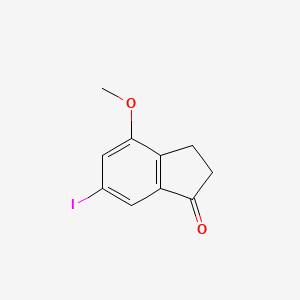
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
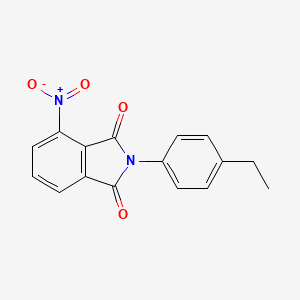
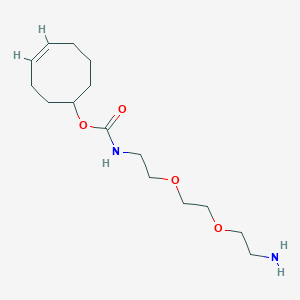
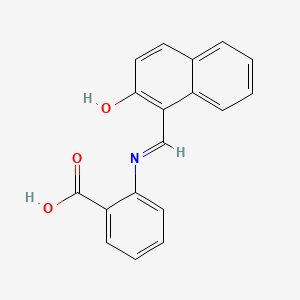
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
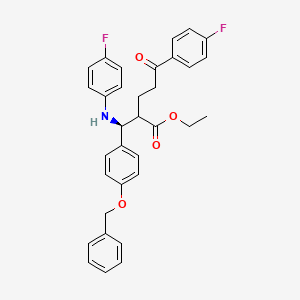
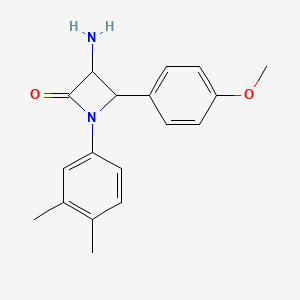
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
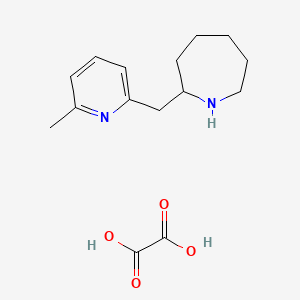
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
